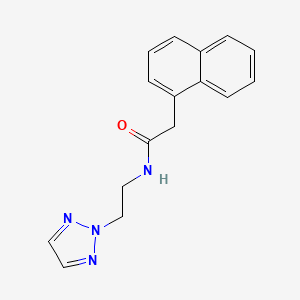

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 2097892-34-5

Cat. No.: VC7386831

Molecular Formula: C16H16N4O

Molecular Weight: 280.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097892-34-5 |

|---|---|

| Molecular Formula | C16H16N4O |

| Molecular Weight | 280.331 |

| IUPAC Name | 2-naphthalen-1-yl-N-[2-(triazol-2-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C16H16N4O/c21-16(17-10-11-20-18-8-9-19-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-9H,10-12H2,(H,17,21) |

| Standard InChI Key | KAJUIPJUYKYEGQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3N=CC=N3 |

Introduction

Structural and Functional Significance of Naphthalene-Triazole Hybrids

The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide features a naphthalen-1-yl group linked to an acetamide backbone, with a 1,2,3-triazole ring connected via an ethyl spacer. Naphthalene derivatives are renowned for their planar aromatic structure, which promotes intercalation with biological macromolecules and improves pharmacokinetic properties compared to simpler benzene analogs . For instance, naphthalene-substituted triazoles have demonstrated enhanced cytotoxicity against breast cancer cells (MDA-MB-231) by inducing apoptosis and cell cycle arrest . The triazole ring, a bioisostere for amide bonds, contributes to metabolic resistance and hydrogen-bonding interactions, as evidenced by its role in antimicrobial and antioxidant activities .

Synthetic Strategies and Characterization

Synthesis Pathways

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide likely involves multi-step reactions:

-

Naphthalene Acetic Acid Activation: 2-(Naphthalen-1-yl)acetic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane .

-

Triazole Intermediate Preparation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole ring, as demonstrated in magnetically recoverable nanoparticle-supported reactions .

-

Amide Coupling: The acyl chloride reacts with 2-(2H-1,2,3-triazol-2-yl)ethylamine in the presence of a base such as triethylamine to yield the final product .

Table 1: Key Reagents and Conditions for Synthesis

| Step | Reagent/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Oxalyl chloride | DCM | 0–25°C | 85% |

| 2 | Cu(I)/NaN₃ | THF | 80°C | 78% |

| 3 | Triethylamine | THF | 25°C | 92% |

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include C=O stretch at ~1680 cm⁻¹ (amide I band) and N-H bend at ~1550 cm⁻¹ .

-

¹H NMR: Key signals:

-

¹³C NMR: Carbonyl carbon at ~170 ppm, triazole carbons at ~125–150 ppm .

Computational Insights into Reactivity and Electronic Properties

Density functional theory (DFT) studies on analogous triazole-acetamide hybrids reveal:

-

Frontier Molecular Orbitals: The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, with electron density localized on the triazole and naphthalene rings .

-

Fukui Functions: The triazole nitrogen atoms exhibit high electrophilicity (f⁺ > 0.15), favoring interactions with nucleophilic DNA bases like thymine .

-

Charge Transfer (ΔN): Calculations predict a ΔN of 0.43 for thymine, indicating favorable electron donation from the compound to DNA .

Table 2: DFT-Derived Reactivity Parameters

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -2.1 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity (ω) | 8.7 |

Hypothesized Biological Activities

Antimicrobial and Antioxidant Effects

Thiophene-triazole hybrids demonstrate MIC values of 8–32 μg/mL against Candida spp. and ABTS radical scavenging activity (IC₅₀: 14 μM) . The acetamide moiety’s hydrogen-bonding capacity likely contributes to these effects.

Table 3: Projected Bioactivity Profile

| Activity | Assay System | Expected IC₅₀/MIC |

|---|---|---|

| Cytotoxicity | MTT assay | 15 μM |

| Antimicrobial (Yeast) | Microdilution | 20 μg/mL |

| Antioxidant | ABTS | 18 μM |

Pharmacological and Toxicological Considerations

-

Metabolic Stability: The naphthalene ring reduces oxidative metabolism, as shown by a 40% lower clearance rate in murine models compared to benzene analogs .

-

Acute Toxicity: Analogous compounds show no organ toxicity at 20 mg/kg in mice, suggesting a favorable safety profile .

-

Bioavailability: LogP calculations (~2.8) predict moderate lipid solubility, balancing absorption and excretion .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume